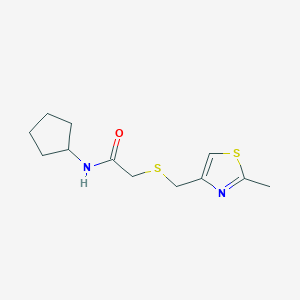![molecular formula C7H6N2O2S B14906666 1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)
1-Aminobenzo[d]isothiazol-3-one 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminobenzo[d]isothiazol-3-one 1-oxide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isothiazole ring fused with a benzene ring, along with an amino group and an oxide functional group. Its distinct structure imparts unique chemical and biological properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminobenzo[d]isothiazol-3-one 1-oxide typically involves the oxidation of benzo[d]isothiazol-3(2H)-ones. One efficient method for this oxidation is the use of Selectfluor in aqueous media, which provides a green and efficient approach to access the desired compound with excellent yields and high tolerance to various functional groups . This method avoids the use of unstable peroxides or toxic halogenated reagents, making it an eco-friendly alternative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar methodologies. The use of Selectfluor or other suitable oxidizing agents in controlled conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminobenzo[d]isothiazol-3-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Electrophilic reagents can be used to introduce new substituents at the amino group.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
1-Aminobenzo[d]isothiazol-3-one 1-oxide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal, anxiolytic, and psychotropic agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Aminobenzo[d]isothiazol-3-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may involve the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Comparaison Avec Des Composés Similaires
Benzo[d]isothiazol-3(2H)-one: A precursor to 1-Aminobenzo[d]isothiazol-3-one 1-oxide.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: A derivative with potential anti-Alzheimer’s activity.
3-H-benzo[d]pyrazolo[1,5-b]isothiazole: A novel heterocyclic compound synthesized from similar starting materials.
Uniqueness: this compound stands out due to its unique combination of an amino group and an oxide functional group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H6N2O2S |
|---|---|
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
1-amino-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |
Clé InChI |
HJLKMRCBLRKKQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=S2(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)








![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)

